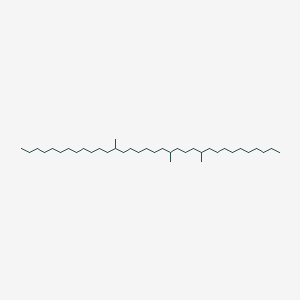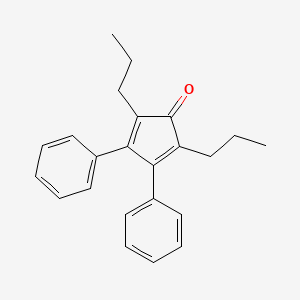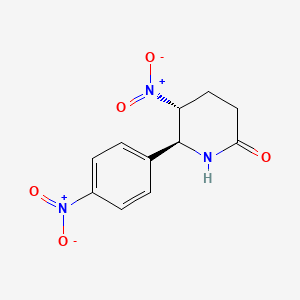
2(3H)-Thiophenone, 3-butyldihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Thiophenone, 3-butyldihydro- is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocyclic compounds characterized by a five-membered ring structure with a sulfur atom This particular compound, 2(3H)-Thiophenone, 3-butyldihydro-, features a butyl group attached to the third carbon of the dihydrothiophenone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiophenone, 3-butyldihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butyl-substituted acyclic precursors with sulfur sources in the presence of catalysts. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(3H)-Thiophenone, 3-butyldihydro- may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring. The choice of raw materials, reaction conditions, and purification techniques are crucial for efficient industrial production.
化学反応の分析
Types of Reactions
2(3H)-Thiophenone, 3-butyldihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenone to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenones, depending on the specific reagents and conditions used.
科学的研究の応用
2(3H)-Thiophenone, 3-butyldihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2(3H)-Thiophenone, 3-butyldihydro- involves its interaction with specific molecular targets. The sulfur atom in the thiophenone ring can participate in various chemical interactions, including coordination with metal ions and formation of covalent bonds with nucleophiles. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
類似化合物との比較
Similar Compounds
2(3H)-Furanone, 3-butyldihydro-: A similar compound with an oxygen atom instead of sulfur.
2(3H)-Pyranone, 3-butyldihydro-: Another analog with a six-membered ring containing oxygen.
2(3H)-Thiazolone, 3-butyldihydro-: A related compound with a nitrogen and sulfur atom in the ring.
Uniqueness
2(3H)-Thiophenone, 3-butyldihydro- is unique due to its sulfur-containing ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the butyl group further enhances its properties, making it a valuable compound for various applications.
特性
CAS番号 |
61540-17-8 |
|---|---|
分子式 |
C8H14OS |
分子量 |
158.26 g/mol |
IUPAC名 |
3-butylthiolan-2-one |
InChI |
InChI=1S/C8H14OS/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3 |
InChIキー |
VRJCBMLCRKXMOB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCSC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)



![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)



![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)


![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)


